2-(4-Methoxyphenyl)quinolin-3-amine
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Overview
Description
2-(4-Methoxyphenyl)quinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the para position of the phenyl ring and an amine group at the 3-position of the quinoline ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine typically involves multi-step reactions. One common method includes the condensation of 4-methoxyaniline with 2-chloroquinoline under basic conditions, followed by reduction and cyclization steps. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)quinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-(4-Methoxyphenyl)quinolin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of new drugs for the treatment of diseases such as cancer and malaria.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinolin-3-amine: Lacks the methoxy group, which may affect its biological activity.
2-(4-Hydroxyphenyl)quinolin-3-amine: Contains a hydroxy group instead of a methoxy group, which can lead to different chemical reactivity and biological effects.
2-(4-Chlorophenyl)quinolin-3-amine: The presence of a chlorine atom can significantly alter the compound’s properties
Uniqueness
The presence of the methoxy group in 2-(4-Methoxyphenyl)quinolin-3-amine makes it unique compared to its analogs. This functional group can influence the compound’s electronic properties, solubility, and overall biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
5443-82-3 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)quinolin-3-amine |
InChI |
InChI=1S/C16H14N2O/c1-19-13-8-6-11(7-9-13)16-14(17)10-12-4-2-3-5-15(12)18-16/h2-10H,17H2,1H3 |
InChI Key |
IXSIHZBKHQVFSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2N |
Origin of Product |
United States |
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